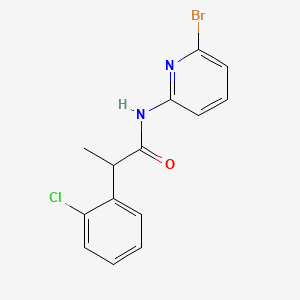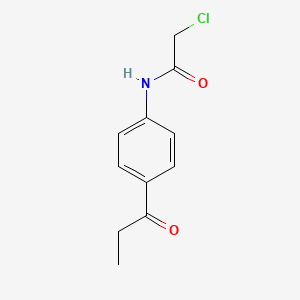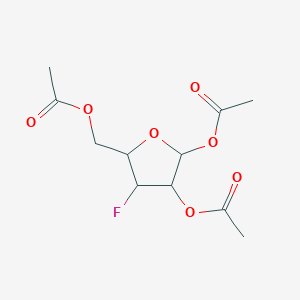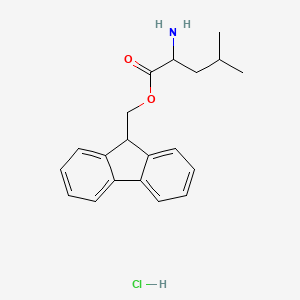
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(6-bromopiridin-2-il)-2-(2-clorofenil)propanamida es un compuesto orgánico sintético que pertenece a la clase de las amidas. Este compuesto presenta un residuo de bromopiridina y un grupo clorofenilo, lo que lo hace interesante en varios campos de investigación, incluyendo la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(6-bromopiridin-2-il)-2-(2-clorofenil)propanamida normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 6-bromopiridina y 2-clorofenilpropanamida.
Condiciones de reacción: La reacción se suele llevar a cabo en presencia de una base como hidruro de sodio o carbonato de potasio, y un disolvente como dimetilformamida (DMF) o tetrahidrofurano (THF).
Procedimiento: La 6-bromopiridina se hace reaccionar con 2-clorofenilpropanamida en condiciones de reflujo para formar el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-(6-bromopiridin-2-il)-2-(2-clorofenil)propanamida puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo del anillo de piridina puede ser sustituido por otros nucleófilos.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones apropiadas para formar diferentes derivados.
Hidrólisis: El enlace amida puede ser hidrolizado en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes como metanol o etanol.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas (HCl) o condiciones básicas (NaOH).
Productos Principales
Sustitución: Diversos derivados de piridina sustituidos.
Oxidación: Formas oxidadas del compuesto.
Reducción: Formas reducidas del compuesto.
Hidrólisis: Ácido carboxílico y amina correspondientes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales o como intermedio en la fabricación química.
Mecanismo De Acción
El mecanismo de acción de la N-(6-bromopiridin-2-il)-2-(2-clorofenil)propanamida dependería de su aplicación específica. En química medicinal, podría interactuar con dianas moleculares específicas como enzimas o receptores, modulando su actividad. Las vías y dianas exactas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(6-cloropiridin-2-il)-2-(2-clorofenil)propanamida
- N-(6-bromopiridin-2-il)-2-(2-fluorofenil)propanamida
- N-(6-bromopiridin-2-il)-2-(2-metilfenil)propanamida
Singularidad
La N-(6-bromopiridin-2-il)-2-(2-clorofenil)propanamida es única debido a la combinación específica de grupos bromopiridina y clorofenilo, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C14H12BrClN2O |
|---|---|
Peso molecular |
339.61 g/mol |
Nombre IUPAC |
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-9(10-5-2-3-6-11(10)16)14(19)18-13-8-4-7-12(15)17-13/h2-9H,1H3,(H,17,18,19) |
Clave InChI |
OTDSTJVUEZVMSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Cl)C(=O)NC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)

![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)

![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
